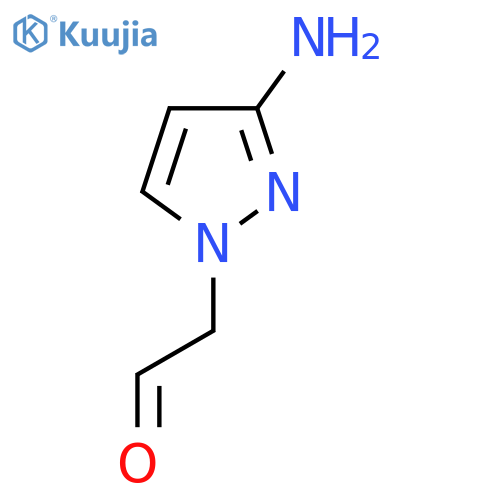

Cas no 2763931-44-6 (2-(3-amino-1H-pyrazol-1-yl)acetaldehyde)

2763931-44-6 structure

商品名:2-(3-amino-1H-pyrazol-1-yl)acetaldehyde

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde

- EN300-26690969

- 2763931-44-6

-

- インチ: 1S/C5H7N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,4H,3H2,(H2,6,7)

- InChIKey: DWOQFADPVYQXMI-UHFFFAOYSA-N

- ほほえんだ: O=CCN1C=CC(N)=N1

計算された属性

- せいみつぶんしりょう: 125.058911855g/mol

- どういたいしつりょう: 125.058911855g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26690969-0.1g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 95.0% | 0.1g |

$591.0 | 2025-03-20 | |

| Enamine | EN300-26690969-2.5g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 95.0% | 2.5g |

$1315.0 | 2025-03-20 | |

| Enamine | EN300-26690969-5g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 5g |

$1945.0 | 2023-09-11 | ||

| Enamine | EN300-26690969-10.0g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 95.0% | 10.0g |

$2884.0 | 2025-03-20 | |

| Enamine | EN300-26690969-0.05g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 95.0% | 0.05g |

$563.0 | 2025-03-20 | |

| Enamine | EN300-26690969-0.25g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 95.0% | 0.25g |

$617.0 | 2025-03-20 | |

| Enamine | EN300-26690969-0.5g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 95.0% | 0.5g |

$645.0 | 2025-03-20 | |

| Enamine | EN300-26690969-1.0g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 95.0% | 1.0g |

$671.0 | 2025-03-20 | |

| Enamine | EN300-26690969-5.0g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 95.0% | 5.0g |

$1945.0 | 2025-03-20 | |

| Enamine | EN300-26690969-1g |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |

2763931-44-6 | 1g |

$671.0 | 2023-09-11 |

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

2763931-44-6 (2-(3-amino-1H-pyrazol-1-yl)acetaldehyde) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量